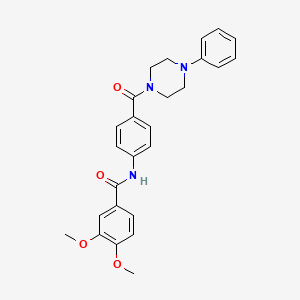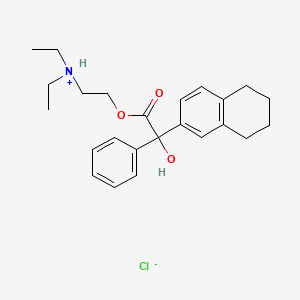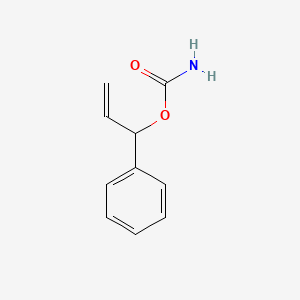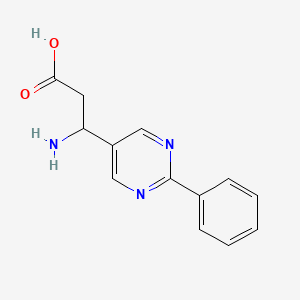
Benzamide, 3,4-dimethoxy-N-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 3,4-dimethoxy-N-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)- is a complex organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their diverse applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3,4-dimethoxy-N-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)- typically involves multiple steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzoic acid and 4-phenylpiperazine.
Formation of Intermediate: The 3,4-dimethoxybenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride.
Amidation Reaction: The acid chloride is then reacted with 4-phenylpiperazine to form the intermediate amide.
Final Coupling: The intermediate amide is further reacted with 4-aminobenzoyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced amides.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Benzamide, 3,4-dimethoxy-N-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of Benzamide, 3,4-dimethoxy-N-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)- involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as histone deacetylases, which play a role in gene expression and cancer progression.
Receptor Binding: It can bind to certain receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: The simplest form, used as a starting material for more complex derivatives.
3,4-Dimethoxybenzamide: A simpler derivative with similar functional groups.
4-Phenylpiperazine: A key intermediate in the synthesis of the target compound.
Uniqueness
Benzamide, 3,4-dimethoxy-N-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)- is unique due to its combination of functional groups, which confer specific chemical properties and biological activities. Its ability to inhibit enzymes and bind to receptors makes it a valuable compound in medicinal chemistry and biological research.
Propiedades
Número CAS |
89767-62-4 |
|---|---|
Fórmula molecular |
C26H27N3O4 |
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
3,4-dimethoxy-N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C26H27N3O4/c1-32-23-13-10-20(18-24(23)33-2)25(30)27-21-11-8-19(9-12-21)26(31)29-16-14-28(15-17-29)22-6-4-3-5-7-22/h3-13,18H,14-17H2,1-2H3,(H,27,30) |
Clave InChI |
KUNWWAJUZOHVJB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[3-(4,6-Dimethoxy-2-pyrimidinyl)ureidosulfonyl]-4-(formamido)-N,N-dimethylbenzamide](/img/structure/B13783058.png)


![(6R,8R,9S,10R,13S,14S,17S)-6,17-Dihydroxy-13-methyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13783078.png)




